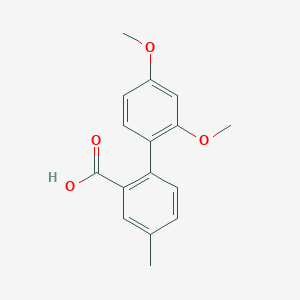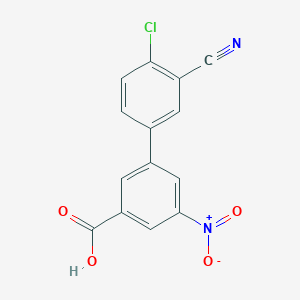
3-(2,4-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethoxyphenyl)-5-hydroxybenzoic acid (95%) is a compound belonging to the phenolic acid class of organic compounds. It is a colorless, crystalline solid at room temperature and is soluble in methanol, ethanol, and water. This compound has a wide range of applications in scientific research, including as a reagent for synthesis, as a chromogenic compound in enzyme assays, and as a fluorescent marker for biological studies.
Applications De Recherche Scientifique
3-(2,4-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95%, has a wide range of applications in scientific research. It can be used as a reagent for synthesis of various organic compounds, as a chromogenic compound in enzyme assays, and as a fluorescent marker for biological studies. It can also be used as a substrate for the determination of phenol oxidase activity and as a fluorescent indicator in spectrophotometric assays.
Mécanisme D'action
3-(2,4-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95%, is a phenolic acid that is believed to act as an antioxidant. It is believed to scavenge reactive oxygen species (ROS) such as superoxide anion and hydroxyl radicals. It may also inhibit the activity of certain enzymes, such as lipoxygenase, and may inhibit the formation of certain pro-inflammatory mediators.
Biochemical and Physiological Effects
3-(2,4-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95%, has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant effects in vitro and in vivo. It has also been shown to have anti-cancer effects, and to inhibit the growth of tumor cells. It has been shown to have protective effects against oxidative stress and to reduce the risk of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(2,4-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95%, in laboratory experiments has several advantages. It is a stable compound, with a long shelf-life and low toxicity. It is also relatively inexpensive and easy to obtain. However, it is important to note that this compound is a strong acid and can be corrosive to certain materials.
Orientations Futures
The potential for 3-(2,4-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95%, in scientific research is vast. Future research could focus on its potential therapeutic applications, such as its use as an anti-inflammatory, anti-oxidant, or anti-cancer agent. It could also be investigated as a potential biomarker or fluorescent indicator for various diseases and conditions. Additionally, further research could be conducted on its potential use in drug delivery systems, as well as its potential applications in other areas of scientific research, such as in food science and nutrition.
Méthodes De Synthèse
3-(2,4-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95%, can be synthesized from the reaction of 2,4-dimethoxyphenol and hydroxybenzoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction occurs in aqueous solution at temperatures between 25-50°C, and the reaction is complete after several hours. The resulting product is a white to light yellow crystalline solid.
Propriétés
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-19-12-3-4-13(14(8-12)20-2)9-5-10(15(17)18)7-11(16)6-9/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZYPGUCDJPJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690796 |
Source


|
| Record name | 5-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258637-11-4 |
Source


|
| Record name | 5-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














